molecular formula C20H16N2O7S2 B329244 METHYL 4-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-3-NITROBENZOATE

METHYL 4-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-3-NITROBENZOATE

Cat. No.: B329244
M. Wt: 460.5 g/mol
InChI Key: WQFDRCTYWYCEOH-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-3-nitrobenzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrobenzoate group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-3-NITROBENZOATE typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted phenoxy derivatives .

Scientific Research Applications

Methyl 4-{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)-3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiazolidinone ring, in particular, is known for its ability to interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-3-nitrobenzoate is unique due to its combination of a thiazolidinone ring, a nitrobenzoate group, and a methoxyphenoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C20H16N2O7S2

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 4-[2-methoxy-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-3-nitrobenzoate

InChI

InChI=1S/C20H16N2O7S2/c1-21-18(23)17(31-20(21)30)9-11-4-6-15(16(8-11)27-2)29-14-7-5-12(19(24)28-3)10-13(14)22(25)26/h4-10H,1-3H3/b17-9+

InChI Key

WQFDRCTYWYCEOH-RQZCQDPDSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])OC)/SC1=S

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])OC)SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])OC)SC1=S

Origin of Product

United States

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